6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride - 215798-14-4

6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Catalog Number: EVT-358045
CAS Number: 215798-14-4
Molecular Formula: C10H11ClF3N
Molecular Weight: 237.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Compound Description: This compound is a synthetic analog of isoquinoline alkaloids. It has demonstrated significant analgesic and anti-inflammatory effects in studies. []

Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride. The difference lies in the substituents on the aromatic ring and the presence of a dimethylaminophenyl group at the 1-position in this compound. This structural similarity suggests potential shared pharmacological properties between the two compounds. []

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Compound Description: This compound, also known as 6-MeO-THIQ, is a commonly used chemical reagent with limited commercial availability. []

Relevance: This compound exhibits a similar structure to 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, sharing the core 1,2,3,4-tetrahydroisoquinoline structure. The key difference is the presence of a methoxy group at the 6-position, compared to the trifluoromethyl group in the main compound. This close structural resemblance suggests potential similarities in their chemical reactivity and potential applications. []

α-Naphthylmethy)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Compound Description: This compound, identified as code No. 86040, is recognized as a calcium antagonist and exists as (+) and (-) enantiomers. []

Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride. Although featuring additional substituents like a naphthylmethyl group at the 1-position and two methoxy groups on the aromatic ring, its inclusion in a study focusing on enantiomer separation using similar techniques as those potentially applicable to 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride highlights a potential shared property - chirality. This suggests that 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride might also exist as enantiomers, potentially with varying biological activity. []

(1R,3R)-1,3-Dimethyl-8-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Compound Description: This compound serves as an enantiomerically pure building block in the synthesis of naphthylisoquinoline alkaloids. Its absolute configuration has been determined through X-ray crystallography. []

Relevance: Both this compound and 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride belong to the tetrahydroisoquinoline class. This compound is used as a building block for more complex alkaloids, indicating that 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride could potentially also serve as a precursor for synthesizing other compounds, particularly those within the tetrahydroisoquinoline family. []

6-Methoxy-4-[2-(6-methoxynaphthalenyl)]-1,2,3,4-tetrahydroisoquinoline

Compound Description: This unnatural alkaloid was used as a chiral spacer in the development of optically active cyclophane receptors designed to bind naphthalene derivatives. []

Relevance: This compound and 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride share the core 1,2,3,4-tetrahydroisoquinoline structure. The presence of the methoxy group at the 6-position, as opposed to the trifluoromethyl group in the main compound, highlights the potential for modifications at this position to influence binding affinity and selectivity. This suggests that 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride might also interact with similar targets, albeit with potentially different binding characteristics due to the trifluoromethyl group. []

2-Alkyl-1,2,3,4-tetrahydroisoquinoline hydrochlorides with various substituents

Compound Description: These compounds represent three homologous series featuring 6,7-dihydroxy, 6,7-dimethoxy, or 6-ethoxy substituents. These compounds were investigated for their effects on toxicity, circulation, and smooth muscle. []

Relevance: This series of compounds, specifically those with a 6,7-dimethoxy substitution pattern, share a high degree of structural similarity with 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride. The primary difference lies in the position of the methoxy groups (6,7 vs. 6) and the presence of the trifluoromethyl group in the main compound. This close structural resemblance suggests that 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride might exhibit a similar spectrum of biological activity, particularly concerning its interaction with the cardiovascular system and smooth muscle. []

2-Alkyl-3,4-dihydroisoquinolinium chlorides with various substituents

Compound Description: These compounds represent three homologous series featuring either hydroxy, methoxy, or ethoxy substitutions at the 6-position and 6,7-positions. Their pharmacological properties, including toxicity, cardiovascular effects, and influence on smooth muscle, were investigated. []

Relevance: Though structurally similar to 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, this series differs by the presence of a double bond in the heterocyclic ring, forming a 3,4-dihydroisoquinolinium structure. Despite this difference, the investigation of these compounds for their pharmacological effects, particularly their influence on the cardiovascular system and smooth muscle, might offer insights into the potential biological activities of 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride. []

1,2-Disubstituted 1,2,3,4-tetrahydroisoquinolines

Compound Description: This set of compounds, synthesized through N-substitution reactions on a 1-substituted tetrahydroisoquinoline scaffold, were evaluated for their P-glycoprotein (P-gp) inhibitory activity. []

Relevance: Although the specific substituents on these compounds are not fully detailed, they are explicitly identified as 1,2-disubstituted 1,2,3,4-tetrahydroisoquinolines. This structural class directly aligns with 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride. The study's focus on P-gp inhibition, a mechanism often implicated in multi-drug resistance in cancer cells, suggests a potential area of biological activity for 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride that warrants further investigation. []

1,2,3,4-tetrahydroisoquinoline derivatives with a trifluoromethyl group

Compound Description: This series encompasses various derivatives of 1,2,3,4-tetrahydroisoquinoline with a trifluoromethyl group, along with their enantiomers, diastereomers, and pharmaceutically acceptable salts. These compounds were synthesized and studied for their potential use as urotensin II receptor antagonists. []

Relevance: This series directly relates to 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride due to the shared presence of a trifluoromethyl group on the core tetrahydroisoquinoline structure. The diversity within this series, encompassing various substitutions and isomeric forms, underscores the potential for modifying the 1,2,3,4-tetrahydroisoquinoline scaffold, with a trifluoromethyl group, to achieve specific pharmacological properties. The study's focus on urotensin II receptor antagonism suggests a potential target for 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, prompting further investigation into its potential interactions with this receptor. []

Lifitegrast ((S)-Lifitegrast, (R)-Lifitegrast)

Compound Description: Lifitegrast, specifically its (S)-enantiomer, is an FDA-approved integrin antagonist used for treating dry eye disease. []

Relevance: Though not directly a tetrahydroisoquinoline derivative, lifitegrast's synthesis utilizes a 1,2,3,4-tetrahydroisoquinoline-containing building block: 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl chloride. This connection highlights the utility of tetrahydroisoquinoline derivatives, including potentially 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, as valuable intermediates or building blocks in the synthesis of more complex pharmaceutical compounds. []

Tacrine-tetrahydroisoquinoline hybrids

Compound Description: This series of compounds was designed as acetylcholinesterase inhibitors. The hybrids incorporate a tacrine unit linked to a tetrahydroisoquinoline moiety through a click chemistry approach. []

Relevance: This series showcases the successful integration of a tetrahydroisoquinoline moiety, structurally analogous to 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, into a hybrid molecule with potential therapeutic applications. Specifically, the targeting of acetylcholinesterase, an enzyme critical for nervous system function, suggests that 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, or its derivatives, might hold promise for developing novel therapeutics for neurodegenerative disorders or other conditions where modulating acetylcholinesterase activity is beneficial. []

6-(4′-Trifluoromethyl-6-methoxy-biphenyl-2-ylcarboxamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid phenyl ester (SLx-4090)

Compound Description: SLx-4090 is a small-molecule inhibitor specifically designed to target microsomal triglyceride transfer protein (MTP) localized in enterocytes. It exhibits potent inhibition of MTP, effectively reducing postprandial lipids without demonstrably affecting hepatic triglyceride secretion. []

Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride and crucially, both possess a trifluoromethyl group, though situated on different moieties. The successful development of SLx-4090 as a potent and targeted MTP inhibitor showcases the potential of designing and synthesizing tetrahydroisoquinoline derivatives, like 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, as valuable tools for pharmacological research and potential therapeutic development, particularly in areas such as metabolic disorders. []

Series of 3,3-Dialkyl-1-(2-Phenylamino-2-Thioxoethyl)-3,4-Dihydroisoquinolinium Chlorides

Compound Description: This series of compounds was synthesized and evaluated for their analgesic, anthelmintic, and insecticidal activities. While the specific structures within this series are not detailed, the general structure implies a focus on modifications to the 3-position of the dihydroisoquinolinium ring and the introduction of a phenylamino-thioxoethyl substituent at the 1-position. [, ]

Relevance: Although not strict structural analogs of 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride due to the presence of a double bond in the heterocycle and different substitution patterns, this series shares a related core structure. The investigation of these compounds for a diverse range of biological activities, including analgesic effects, suggests that exploring the pharmacological profile of 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride might be worthwhile, potentially revealing additional therapeutic applications. [, ]

N-Acetylamino and N-Ethylamino Derivatives of 4,6,7-Substituted Tetrahydroisoquinolines

Compound Description: This series of compounds was synthesized and evaluated for their antiarrhythmic activity and psychotropic properties. The compounds feature modifications at the 4, 6, and 7 positions of the tetrahydroisoquinoline ring, with a specific focus on introducing N-acetylamino or N-ethylamino groups. []

Relevance: This series highlights the versatility of the tetrahydroisoquinoline scaffold, similar to 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, as a starting point for designing compounds with diverse biological activities. The incorporation of N-acetylamino or N-ethylamino groups, modifications not present in the main compound, underscores the potential for modulating the pharmacological profile of tetrahydroisoquinolines through strategic structural changes. This study suggests that further investigation into the structure-activity relationships of 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride and its analogs could lead to the identification of novel compounds with desirable therapeutic properties. []

1-(Aryloxy)-3-(6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ols

Compound Description: This series of compounds was synthesized and screened for their potential biological activities. While detailed information regarding their specific activities is limited, the general structure highlights a focus on modifications at the 2 and 3 positions of the tetrahydroisoquinoline ring, including the introduction of an aryloxypropyl group and a chlorine substituent. []

Relevance: Although structurally distinct from 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride due to different substitution patterns and the lack of a trifluoromethyl group, these compounds share the core tetrahydroisoquinoline scaffold. The exploration of these analogs for diverse biological activities emphasizes the broad range of potential applications for tetrahydroisoquinoline derivatives, suggesting that 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride could be a valuable candidate for further pharmacological characterization. []

Properties

CAS Number

215798-14-4

Product Name

6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

IUPAC Name

6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Molecular Formula

C10H11ClF3N

Molecular Weight

237.65 g/mol

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9;/h1-2,5,14H,3-4,6H2;1H

InChI Key

YSICEHWFFMXFAP-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=C(C=C2)C(F)(F)F.Cl

Canonical SMILES

C1CNCC2=C1C=C(C=C2)C(F)(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.